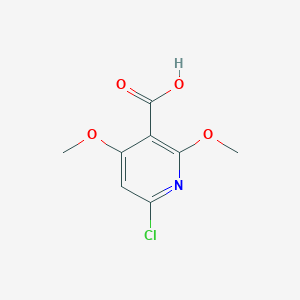![molecular formula C8H9ClN2O2S B13149199 6-Chloro-2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13149199.png)
6-Chloro-2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of a chlorine atom at position 6, an ethylsulfanyl group at position 2, and a carboxylic acid group at position 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-4,6-dimethoxypyrimidine with ethyl mercaptan in the presence of a base such as sodium hydride can yield the desired compound. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-Chloro-2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the thiol form.
Esterification and Amidation: The carboxylic acid group can participate in esterification or amidation reactions to form esters or amides, respectively.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like DMF or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), and reducing agents like lithium aluminum hydride (LiAlH4).
Esterification and Amidation: Alcohols or amines, catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC), and solvents like dichloromethane or toluene.
Major Products Formed
Substitution Reactions: Various substituted pyrimidine derivatives.
Oxidation and Reduction: Sulfoxides, sulfones, and thiols.
Esterification and Amidation: Esters and amides of the pyrimidine carboxylic acid.
科学研究应用
6-Chloro-2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
作用机制
The mechanism of action of 6-Chloro-2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The presence of the ethylsulfanyl group can enhance its binding affinity and specificity towards these targets. Additionally, the compound’s ability to undergo various chemical modifications allows for the fine-tuning of its biological activity.
相似化合物的比较
Similar Compounds
2-Thio-containing Pyrimidines: Compounds with a sulfur atom at position 2, such as 2-thiopyrimidine derivatives, exhibit similar chemical properties and biological activities.
Pyrimidine-4-carboxylic Acids:
Uniqueness
6-Chloro-2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid is unique due to the combination of its chlorine, ethylsulfanyl, and carboxylic acid groups. This specific arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H9ClN2O2S |
|---|---|
分子量 |
232.69 g/mol |
IUPAC 名称 |
6-chloro-2-(ethylsulfanylmethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H9ClN2O2S/c1-2-14-4-7-10-5(8(12)13)3-6(9)11-7/h3H,2,4H2,1H3,(H,12,13) |
InChI 键 |
HBJRLDQBNIQHRY-UHFFFAOYSA-N |
规范 SMILES |
CCSCC1=NC(=CC(=N1)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B13149128.png)
![[1,3]Oxazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13149129.png)
![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1,4-disulfonic acid](/img/structure/B13149136.png)
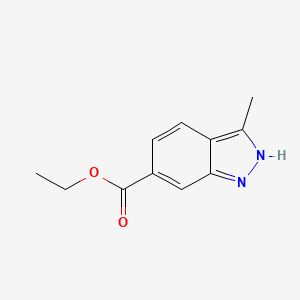
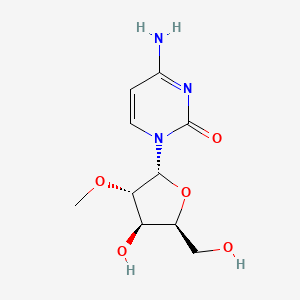
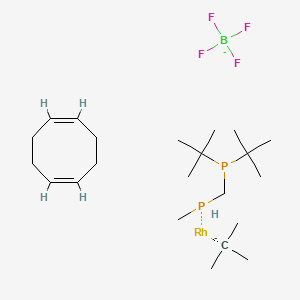
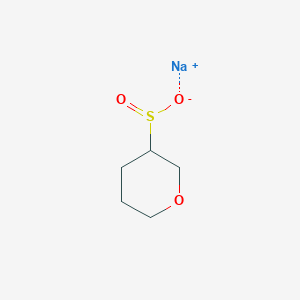


![N-[(2S)-6-(diaminomethylideneamino)-1-(ethylamino)-1-oxohexan-2-yl]dodecanamide;hydrochloride](/img/structure/B13149178.png)
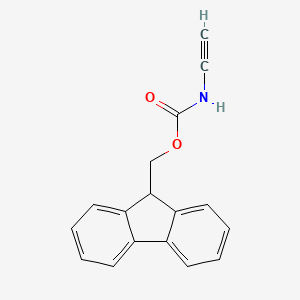
![8-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B13149192.png)

